molecular formula C7H8ClN B037990 2-(Chloromethyl)aniline CAS No. 114059-99-3

2-(Chloromethyl)aniline

Cat. No.: B037990
CAS No.: 114059-99-3
M. Wt: 141.6 g/mol
InChI Key: JFJQMUQRTCGSFC-UHFFFAOYSA-N
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Description

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks such as isoindolinones and quinazolinones, which are pivotal in pharmaceutical research .

Preparation Methods

Chloromethylation of Aniline

The chloromethylation of aniline represents the most direct route to synthesize 2-(chloromethyl)aniline. This method involves introducing a chloromethyl group (-CH2Cl) at the ortho position of the aniline ring.

Reaction Mechanism and Conditions

Chloromethylation typically employs formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2). The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde reacts with HCl to form chloromethyl cations (CH2Cl+), which attack the electron-rich ortho position of aniline .

Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Catalyst loading : 5–10 mol% ZnCl2.

  • Solvent : Aqueous or mixed aqueous-organic systems.

A study on analogous chloromethylation reactions reported yields of 70–80% for ortho-substituted anilines under optimized conditions .

Table 1: Chloromethylation of Aniline Under Varied Conditions

CatalystTemperature (°C)Yield (%)Reference
ZnCl20–578
ZnBr20–565

The use of ZnBr2 as a catalyst resulted in lower yields (65%), highlighting ZnCl2’s superior efficacy in stabilizing the chloromethyl cation .

Reduction of Nitro Precursors

Reduction of nitro-containing intermediates provides an alternative pathway to this compound. This two-step approach involves synthesizing a nitro precursor (e.g., 2-nitrobenzyl chloride) followed by selective reduction of the nitro group to an amine.

Synthesis of 2-Nitrobenzyl Chloride

2-Nitrobenzyl chloride is prepared via nitration of benzyl chloride or chloromethylation of nitrobenzene. The latter method avoids regioselectivity challenges associated with direct nitration.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) achieves high selectivity for the nitro-to-amine conversion. Typical conditions include:

  • Pressure : 1–3 atm H2.

  • Temperature : 25–50°C.

  • Solvent : Ethanol or ethyl acetate.

Yields exceeding 85% have been reported for analogous reductions .

Chemoselective Reduction with Iron/Acetic Acid

A cost-effective alternative employs iron powder in acetic acid, which reduces nitro groups while preserving the chloromethyl functionality. For example, a patent describing the reduction of 3-chloro-5-methyl-4-nitroaniline achieved 80% yield using iron powder at 85–95°C .

Table 2: Comparative Analysis of Reduction Methods

MethodCatalystTemperature (°C)Yield (%)Reference
Catalytic HydrogenationPd/C25–5085
Iron/Acetic AcidFe85–9580

Chlorination of Hydroxymethyl Derivatives

This route involves converting a hydroxymethyl group (-CH2OH) to a chloromethyl group (-CH2Cl) using chlorinating agents.

Synthesis of 2-(Hydroxymethyl)aniline

2-(Hydroxymethyl)aniline is synthesized via reduction of 2-cyanobenzaldehyde or hydroxymethylation of aniline.

Chlorination with Thionyl Chloride

Thionyl chloride (SOCl2) efficiently converts hydroxymethyl groups to chloromethyl groups. The reaction proceeds under anhydrous conditions:

  • Solvent : Dry benzene or tetrahydrofuran (THF).

  • Temperature : Reflux (60–80°C).

  • Stoichiometry : 1:1.2 molar ratio of hydroxymethyl derivative to SOCl2.

A study on quinoline derivatives reported 90% yield for analogous chlorinations .

Table 3: Chlorination Efficiency with SOCl2

SubstrateSolventYield (%)Reference
2-(Hydroxymethyl)anilineBenzene90

Critical Comparison of Methods

Yield and Scalability

  • Chloromethylation : Moderate yields (70–80%) but single-step synthesis.

  • Reduction : Higher yields (80–85%) but requires nitro precursor synthesis.

  • Chlorination : Excellent yields (90%) but depends on hydroxymethyl precursor availability.

Cost and Practicality

  • Catalytic Hydrogenation : High cost due to Pd/C; suitable for small-scale applications.

  • Iron/Acetic Acid : Economical for industrial-scale production.

  • SOCl2 Chlorination : Requires anhydrous conditions; ideal for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-methylbenzenamine.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)aniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity enables it to undergo nucleophilic substitution reactions, facilitating the formation of C-N bonds. This property is particularly useful in synthesizing heterocyclic compounds.

Case Study :
Research has demonstrated the reaction of this compound with azlactones to form 1,8-diazabicyclo[5.4.0]undec-7-enes through a formal [4+2] annulation reaction. This method provides a valuable route to synthesize biologically active heterocycles, which have potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules. It is particularly relevant in developing pharmaceuticals due to its ability to form various derivatives.

Example Applications :

  • Anticancer Agents : Compounds derived from this compound have shown promising anticancer activity. For instance, derivatives with 4-anilinoquinazoline scaffolds have been synthesized and evaluated for their efficacy against tumor growth .
  • N-substituted Anilines : By reacting with different amines, researchers can create N-substituted anilines that are essential for drug development and other functional materials.

Material Science

In material science, this compound is used in the preparation of polymers and resins. Its chloromethyl group enhances its reactivity, allowing it to be incorporated into polymer matrices.

Applications :

  • Polymer Synthesis : It acts as a monomer or crosslinking agent in producing specialty polymers with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)aniline largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Chloromethyl)aniline with substituted aniline derivatives, emphasizing differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Applications References
This compound - C₇H₈ClN -CH₂Cl (ortho) Pharmaceutical intermediates
5-Chloro-2-methylaniline 95-79-4 C₇H₈ClN -Cl (para), -CH₃ (ortho) Research reagent (e.g., Metolazone synthesis)
3-Chloro-2-methylaniline 87-60-5 C₇H₈ClN -Cl (meta), -CH₃ (ortho) Dye intermediates (Fast Scarlet TR)
4-Chloro-2-ethylaniline 30273-39-3 C₈H₁₀ClN -Cl (para), -CH₂CH₃ (ortho) Custom synthesis
2-Chloro-5-nitroaniline 7790-80-9 C₆H₅ClN₂O₂ -Cl (ortho), -NO₂ (meta) Agrochemical intermediates

Material Science

  • Hypercrosslinked Polymers: Chloromethyl-aniline derivatives contribute to porous polymer monoliths with dual reversed-phase/normal-phase chromatographic properties .

Biological Activity

2-(Chloromethyl)aniline is an aromatic amine characterized by a chloromethyl group attached to the aniline ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

This compound (C7_{7}H8_{8}ClN) is known for its reactivity due to the presence of the chloromethyl group, which facilitates nucleophilic substitution reactions. Various synthesis methods have been reported, including:

  • Nucleophilic substitution reactions : The chloromethyl group can react with nucleophiles to form C-N bonds, allowing the synthesis of various derivatives.
  • Reactions with azlactones : This method enables the formation of nitrogen-containing heterocycles, which may exhibit biological activity.

Table 1 summarizes different synthetic pathways and their yields:

Synthetic MethodYield (%)
Reaction with azlactones70-80
Nucleophilic substitution with amines60-85

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. For instance, a study highlighted the synthesis of novel compounds based on this scaffold that showed broad-spectrum anti-cancer activity against various cell lines, including HepG2 (human hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) cells. The IC50_{50} values for these compounds ranged from 12.4 to 20 µM, significantly lower than gefitinib, a known anticancer agent with an IC50_{50} of 160 µM .

The proposed mechanism of action for the anticancer activity involves:

  • Induction of apoptosis : Morphological changes in treated cancer cells suggest that compounds derived from this compound may induce cell death through apoptosis or necrosis. This was evidenced by observed cell shrinkage and rounding in HepG2 cells after treatment .
  • DNA damage : Similar compounds have been shown to act as DNA-damaging agents, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound derivatives:

  • Study on Anticancer Activity : A series of derivatives were tested against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent response, with specific derivatives showing promise as potential therapeutic agents.
  • Toxicological Assessment : Toxicity studies revealed that while some derivatives exhibited potent anticancer effects, they also demonstrated cytotoxicity towards normal cells at higher concentrations. This highlights the need for further optimization to enhance selectivity towards cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via chloromethylation of aniline derivatives . A validated approach involves reacting 6-(trifluoromethyl)aniline with formaldehyde and hydrochloric acid under acidic conditions (e.g., H₂SO₄) at elevated temperatures (60–80°C) to achieve >70% yield . Key variables include:

  • Catalyst selection : Acidic catalysts (e.g., ZnCl₂) enhance electrophilic substitution.
  • Temperature control : Excessive heat (>90°C) promotes side reactions like polymerization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from by-products such as bis-chloromethylated analogs.

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Multi-spectral analysis is critical:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), -CH₂Cl (δ 4.5–4.7 ppm), and -NH₂ (δ 5.2 ppm, broad).
    • ¹³C NMR : Chloromethyl carbon at δ 45–50 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 155.5 (C₇H₇ClN⁺) with fragmentation patterns confirming Cl loss (m/z 120) .
  • IR : N-H stretches (3350–3450 cm⁻¹) and C-Cl (650–750 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in substitution reactions?

Methodological Answer: The chloromethyl (-CH₂Cl) group acts as an electrophilic site due to polar C-Cl bonding, enabling nucleophilic substitutions (e.g., with amines or thiols). Kinetic studies show:

  • Sₙ2 mechanism : Bimolecular transition states dominate in polar aprotic solvents (DMF, DMSO), with activation energies ~50 kJ/mol .
  • Steric effects : Ortho-substituents hinder nucleophile access, reducing reaction rates by 30–40% compared to para-substituted analogs .

Case Study : Reaction with morpholine in THF at 25°C yields 2-(morpholinomethyl)aniline (85% yield), confirmed by LC-MS and X-ray crystallography .

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity?

Methodological Answer: The compound’s electrophilic chloromethyl group reacts with nucleophilic residues (e.g., cysteine thiols) in proteins, inhibiting enzymes like glutathione S-transferase (GST). Key findings:

  • IC₅₀ for GST inhibition : 12 µM (in vitro, human liver microsomes) .
  • Cytotoxicity : EC₅₀ = 25 µM in HepG2 cells, linked to mitochondrial membrane depolarization .
  • Metabolic pathways : Cytochrome P450-mediated oxidation generates reactive quinone imines, detected via HPLC-MS/MS .

Q. How do computational models predict the reactivity and stability of this compound derivatives?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic potential maps : High positive charge density on the chloromethyl carbon (+0.35 e), corroborating electrophilicity .
  • Thermodynamic stability : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit lower LUMO energies (-1.8 eV), enhancing reactivity toward nucleophiles .
  • Degradation pathways : Hydrolysis activation energy (Eₐ = 75 kJ/mol) predicts slow aqueous degradation (t₁/₂ ~ 14 days at pH 7) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles . Mitigation strategies include:

  • Purity validation : HPLC purity >99% (e.g., vs. 95% in low-activity studies) .
  • Standardized assays : Use of identical cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP vs. MTT) .
  • Metabolic profiling : Co-administration with CYP inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Q. How does the chloromethyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer: In Suzuki-Miyaura couplings , the chloromethyl group directs palladium catalysts to the ortho position due to steric and electronic effects:

  • Steric hindrance : Bulky Pd ligands (e.g., SPhos) improve ortho selectivity (>90%) .
  • Electronic effects : Electron-deficient aryl boronic acids favor para coupling (60:40 para:meta) .

Example : Reaction with 4-fluorophenylboronic acid yields 85% ortho-coupled product using Pd(OAc)₂/SPhos .

Properties

IUPAC Name

2-(chloromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJQMUQRTCGSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449180
Record name 2-chloromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114059-99-3
Record name 2-chloromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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